![molecular formula C16H23N5O4S B2420073 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 921084-38-0](/img/structure/B2420073.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s hard to provide a detailed analysis .Scientific Research Applications
- Vasodilation : The compound’s vasodilatory effects make it relevant for cardiovascular studies. It may enhance blood flow and reduce vascular resistance, potentially benefiting patients with conditions like hypertension or peripheral vascular diseases .
- Platelet Aggregation Inhibition : By increasing cAMP levels, this compound inhibits platelet aggregation. Researchers explore its potential in preventing thrombotic events and improving blood circulation .
- Cilostazol Derivatives : Scientists investigate structural modifications of this compound to create novel derivatives with improved pharmacokinetics and therapeutic efficacy. These derivatives may have enhanced solubility, bioavailability, and target specificity.
- Enhancing Solubility : Solid dispersion techniques, such as solvent evaporation, have been employed to improve the solubility and dissolution rate of poorly water-soluble drugs. Researchers have explored using this compound as part of solid dispersions to enhance its bioavailability .
- Neuroprotective Properties : Although not extensively studied, the compound’s structural features suggest potential neuroprotective effects. Researchers may investigate its impact on neuronal health, synaptic transmission, or neuroinflammation.
- Targeting Cancer Cells : The compound’s unique structure could be explored for its potential as an anticancer agent. Researchers might investigate its effects on cancer cell proliferation, apoptosis, or angiogenesis.
- Phosphodiesterase Inhibition : Given its similarity to cilostazol, which inhibits cAMP phosphodiesterase III, researchers may explore whether this compound exhibits similar enzyme inhibition properties. Such inhibition could have implications in various cellular processes .
Cardiovascular Research
Pharmacology and Drug Development
Solid Dispersion Technology
Neurological Research
Anticancer Investigations
Chemical Biology and Enzyme Inhibition
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4S/c1-24-13-8-9-14(25-2)15(10-13)26(22,23)17-11-16-18-19-20-21(16)12-6-4-3-5-7-12/h8-10,12,17H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDBUTRUWYAGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.